3-Chloro-5-(difluoromethoxy)benzoic acid

Descripción general

Descripción

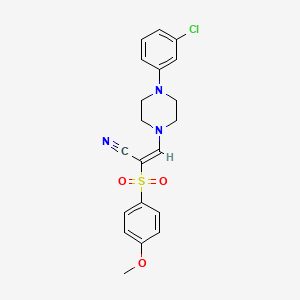

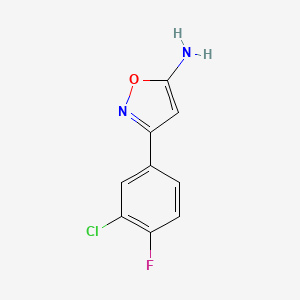

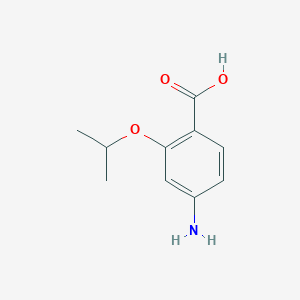

3-Chloro-5-(difluoromethoxy)benzoic acid is a derivative of benzoic acid that was first synthesized in the late 1990s. It has a molecular formula of C8H5ClF2O3 and a molecular weight of 222.58 g/mol . The compound has a white crystalline appearance.

Molecular Structure Analysis

The molecular structure of 3-Chloro-5-(difluoromethoxy)benzoic acid is represented by the linear formula C8H5ClF2O3 . The InChI code for the compound is 1S/C8H5ClF2O3/c9-5-1-4(7(12)13)2-6(3-5)14-8(10)11/h1-3,8H,(H,12,13) .Physical And Chemical Properties Analysis

3-Chloro-5-(difluoromethoxy)benzoic acid is a solid or liquid at room temperature . It is relatively insoluble in water but soluble in organic solvents. The compound should be stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación

Gut Function Regulation by Benzoic Acid Derivatives

Benzoic acid, a compound related by its core structure to the specific chemical of interest, has been investigated for its effects on gut functions. It is recognized for its antibacterial and antifungal properties when used as a preservative in foods and feeds. Studies have demonstrated that appropriate levels of benzoic acid can promote gut health by regulating enzyme activity, redox status, immunity, and microbiota composition. This suggests a potential avenue for research into similar derivatives, including 3-Chloro-5-(difluoromethoxy)benzoic acid, for their effects on gut physiology and health promotion (Mao et al., 2019).

Antioxidant and Anti-inflammatory Properties of Chromones

Chromones, which share a benzopyran core with benzoic acid derivatives, have been noted for their antioxidant and anti-inflammatory properties. These activities are linked to their structural elements, such as hydroxyl groups and the carbonyl group, suggesting that structural analogs like 3-Chloro-5-(difluoromethoxy)benzoic acid could exhibit similar biological activities. The investigation into chromones underscores the potential of structurally related compounds in mitigating oxidative stress and inflammation, which are critical pathways in numerous diseases (Yadav et al., 2014).

Application in Environmental and Biological Systems

The study of benzoxaboroles, another group of compounds related to benzoic acid derivatives, illustrates the broad applicability of such chemicals in both environmental and biological contexts. Benzoxaboroles have been identified for their role as building blocks in organic synthesis, biological activity, and potential as clinical drugs. This highlights the versatility of benzoic acid derivatives in contributing to various scientific domains, from synthetic chemistry to pharmacology (Adamczyk-Woźniak et al., 2009).

Influence on the Electronic System of Biologically Important Ligands

Research on the interaction between metals and biologically important ligands, including benzoic and related acids, provides insight into how these compounds might influence biological systems at the molecular level. The study of these interactions helps in understanding the nature of compounds like 3-Chloro-5-(difluoromethoxy)benzoic acid when interacting with metal ions, potentially influencing their bioactivity and utility in biomedical research (Lewandowski et al., 2005).

Safety and Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, and not inhaling the compound .

Propiedades

IUPAC Name |

3-chloro-5-(difluoromethoxy)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O3/c9-5-1-4(7(12)13)2-6(3-5)14-8(10)11/h1-3,8H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOQULMFOHBBORM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1OC(F)F)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-5-(difluoromethoxy)benzoic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-[(1-Cyclopropylimidazol-4-yl)methyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2539291.png)

![ethyl 2-(2-(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamido)thiazol-4-yl)acetate](/img/structure/B2539297.png)

![5-Methoxy-6-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-phenylpyridazin-3-one](/img/structure/B2539300.png)

![2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2539305.png)

![N-[[4-(4-ethoxyphenyl)-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2539308.png)